molecular formula C13H15BrN4O2S2 B2998323 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097889-25-1

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No. B2998323
CAS RN: 2097889-25-1
M. Wt: 403.31
InChI Key: FNDIZSLRGKWZBQ-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Tandem Cyclocondensation-Knoevenagel–Michael Reaction

A novel N-bromo sulfonamide reagent was synthesized and used as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology offers several advantages, including the use of non-toxic and inexpensive materials, high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antimicrobial Activity

Compounds based on sulfonamide derivatives, including those synthesized from 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide, have been investigated for their antimicrobial activity. These compounds have shown promising results in inhibiting various microbial strains, highlighting their potential in the development of new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis of Naphthol and Thioamido-Naphthol Derivatives

A novel N-bromo sulfonamide reagent was prepared and employed as an efficient catalyst for the preparation of 1-carbamato-alkyl-2-naphthol and 1-thioamido-alkyl-2-naphthol derivatives, showcasing its versatility in facilitating diverse organic transformations (Khazaei, Abbasi, & Moosavi‐Zare, 2015).

Synthesis of Heterocyclic Compounds

Benzimidazoles and Oxadiazoles

The chemical structure of 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide lends itself to the synthesis of various heterocyclic compounds, including benzimidazoles and oxadiazoles. These compounds are of significant interest due to their diverse biological activities, offering potential applications in drug development and medicinal chemistry (Abd El-Gilil, 2019).

Anticancer and Antimicrobial Agents

Research has also focused on the synthesis of novel heterocyclic sulfonamides with potential anticancer and antimicrobial activities. The incorporation of 2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide into these compounds has led to the development of agents with promising biological activity, highlighting the compound's importance in the search for new therapeutic agents (Debbabi, Al-Harbi, Al-Saidi, Aljuhani, Abd El-Gilil, & Bashandy, 2016).

properties

IUPAC Name

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDIZSLRGKWZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2Br)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

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